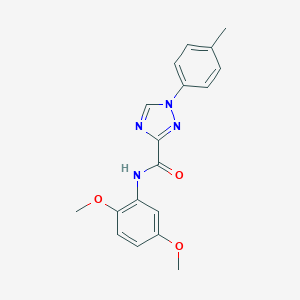
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits low toxicity towards normal cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low toxicity towards normal cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Furthermore, studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2,5-dimethoxybenzaldehyde to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxaldehyde. This intermediate product is then reacted with ethyl acetoacetate to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxylic acid ethyl ester. The final product is obtained by reacting the ethyl ester with triethyl orthoformate and ammonium acetate in the presence of acetic acid.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-6-13(7-5-12)22-11-19-17(21-22)18(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-11H,1-3H3,(H,20,23) |
Clé InChI |
FNTHQCZXBUIALF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)






![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)

